molecular formula C13H16O3 B1430299 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 1369461-10-8

3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid

Numéro de catalogue: B1430299
Numéro CAS: 1369461-10-8
Poids moléculaire: 220.26 g/mol
Clé InChI: JHKRLJBINSMVGJ-FNORWQNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(E)-3-(3-methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(2)16-12-6-4-11(8-10(12)3)5-7-13(14)15/h4-9H,1-3H3,(H,14,15)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKRLJBINSMVGJ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: A Systematic Approach to Elucidating the In Vitro Mechanism of Action of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is a substituted cinnamic acid derivative. While this structural class is known to harbor a wide range of biological activities, the specific molecular targets and mechanism of action for this particular molecule are not well-documented in publicly available literature. This guide provides a comprehensive, field-proven strategy for the systematic in vitro characterization of its mechanism of action. We will proceed from hypothesis generation based on structural analogy to a multi-tiered experimental plan designed to identify and validate its primary biological targets and downstream functional effects. This document serves as a blueprint for researchers seeking to characterize novel chemical entities in a rigorous and scientifically valid manner.

Introduction and Hypothesis Generation

The structure of 3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid, featuring a substituted phenyl ring linked to a propenoic acid moiety, is reminiscent of ligands for the Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] PPARs are a family of nuclear receptors (comprising isoforms α, γ, and β/δ) that are critical regulators of lipid and glucose metabolism, energy homeostasis, and inflammation.[3][4][5] Many synthetic and natural compounds with a similar acidic head group and a lipophilic body act as PPAR agonists.[1][2]

Therefore, our primary hypothesis is:

Primary Hypothesis: 3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is a direct agonist of one or more PPAR isoforms (α, γ, or β/δ), leading to the transcriptional regulation of target genes involved in metabolism and inflammation.

Secondary hypotheses, considering the broad activities of related phenolic and propenoic acids, could include the modulation of inflammatory pathways (e.g., inhibition of COX/LOX enzymes) or interaction with other nuclear receptors.[6][7] This guide will focus on a detailed workflow to rigorously test the primary hypothesis.

Tiered Experimental Strategy for Mechanism Deconvolution

A phased approach, starting with broad screening and moving to specific validation, is the most resource-effective and scientifically sound strategy. The workflow is designed to first confirm direct physical interaction (target engagement), then functional activation in a controlled system, and finally, physiological relevance in a cellular context.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Downstream Cellular Effects cluster_3 Phase 4: Mechanistic Confirmation a Primary Screening: Ligand Binding Assays (PPARα, γ, β/δ) b Cell-Based Functional Assay: PPAR Reporter Gene Assay (Luciferase) a->b If Binding Confirmed c Target Gene Expression: qPCR Analysis in Relevant Cell Lines (e.g., HepG2, 3T3-L1) b->c If Functional Activation Confirmed d Confirmation Assays: - Co-activator Recruitment Assay (CARLA) - Competitive Binding vs. Known Ligands c->d To Confirm Direct Agonism

Caption: Experimental workflow for mechanism of action elucidation.

Detailed Experimental Protocols

Phase 1: PPAR Ligand Binding Assays

Causality: The first and most critical question is whether the compound physically interacts with the hypothesized targets. A competitive binding assay will determine if our test compound can displace a known high-affinity radiolabeled ligand from the ligand-binding domain (LBD) of the PPAR isoforms.

Protocol: Scintillation Proximity Assay (SPA)

  • Reagents:

    • Recombinant human PPARα, γ, and β/δ LBDs (tagged with GST or His).

    • [³H]-labeled known PPAR agonists (e.g., [³H]-GW7647 for PPARα, [³H]-Rosiglitazone for PPARγ).

    • SPA beads coated with anti-GST or anti-His antibodies.

    • Assay Buffer: Phosphate-buffered saline with 0.1% BSA.

    • Test Compound: 3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid, serially diluted.

  • Procedure:

    • In a 96-well plate, add the recombinant PPAR-LBD to the SPA beads and incubate to allow capture.

    • Add a fixed concentration of the appropriate [³H]-labeled ligand to all wells.

    • Add serial dilutions of the test compound (or a known unlabeled agonist as a positive control) to the wells.

    • Incubate the plate for 1-2 hours at room temperature to reach equilibrium.

    • Measure the radioactivity using a scintillation counter. When the [³H]-ligand is bound to the receptor-bead complex, it is close enough to excite the scintillant in the bead, producing a signal. Displacement by the test compound reduces this signal.

  • Data Analysis:

    • Plot the scintillation counts against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • The IC₅₀ value provides a quantitative measure of binding affinity.

Phase 2: PPAR Reporter Gene Assay

Causality: Binding does not always equate to activation. A reporter gene assay measures the compound's ability to induce transcription from a promoter containing PPAR response elements (PPREs), confirming its functional activity as an agonist.[8][9]

Protocol: Dual-Luciferase Reporter Assay

  • Cell Culture & Transfection:

    • Use a suitable cell line, such as HEK293T.

    • Co-transfect cells with three plasmids:

      • An expression vector for the full-length PPAR isoform (α, γ, or β/δ).

      • A reporter plasmid containing multiple copies of a PPRE upstream of a firefly luciferase gene.

      • A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Procedure:

    • 24 hours post-transfection, plate the cells into a 96-well plate.

    • Treat the cells with serial dilutions of the test compound for 18-24 hours. Include a vehicle control (e.g., DMSO) and a known PPAR agonist as a positive control.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity (as fold-change over vehicle control) against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal activation).

Phase 3: Target Gene Expression Analysis

Causality: To confirm that the compound elicits a physiological response in a relevant cell type, we must measure the expression of known downstream target genes. This bridges the gap between an artificial reporter system and a true biological outcome.

Protocol: Quantitative PCR (qPCR)

  • Cell Models:

    • PPARα: Human hepatoma cells (e.g., HepG2).

    • PPARγ: Mouse pre-adipocytes (e.g., 3T3-L1, which can be differentiated into adipocytes).

  • Procedure:

    • Culture and, if necessary, differentiate the cells.

    • Treat the cells with the test compound at concentrations around its EC₅₀ for a suitable time (e.g., 6-24 hours).

    • Isolate total RNA from the cells.

    • Synthesize cDNA via reverse transcription.

    • Perform qPCR using primers for known PPAR target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

      • PPARα targets: CPT1A, ACOX1, PDK4.

      • PPARγ targets: FABP4 (aP2), LPL, ADIPOQ.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

    • Present the data as fold-change in gene expression relative to the vehicle-treated control.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison of potency and efficacy across the PPAR isoforms.

Assay TypeParameterPPARαPPARγPPARβ/δ
Ligand Binding IC₅₀ (nM)TBDTBDTBD
Reporter Gene EC₅₀ (nM)TBDTBDTBD
Reporter Gene Emax (% of control)TBDTBDTBD
qPCR (HepG2) Fold Change (CPT1A)TBDN/ATBD
qPCR (3T3-L1) Fold Change (FABP4)N/ATBDTBD

Interpretation:

  • A low IC₅₀ value indicates high binding affinity.

  • A low EC₅₀ value in the reporter assay indicates high functional potency.

  • Significant upregulation of target genes in the qPCR assay confirms the compound's activity in a relevant cellular context, validating the mechanism.

Visualizing the Hypothesized Signaling Pathway

The proposed mechanism involves the compound acting as a ligand for PPARs. The following diagram illustrates this canonical pathway.

Caption: Hypothesized PPAR signaling pathway activation.

Conclusion

This technical guide outlines a rigorous, multi-tiered approach to determine the in vitro mechanism of action for 3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid. By systematically progressing from binding affinity and functional activation to downstream gene expression, researchers can confidently identify and validate its molecular targets. This structured workflow not only ensures scientific validity but also provides a clear path for the characterization of novel compounds in drug discovery and development.

References

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  • Gupta, D., & Kono, T. (2007). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. Journal of Biological Chemistry, 282(1), 603-612. Retrieved from [Link]

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  • Leuci, R., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(21), 5092. Retrieved from [Link]

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Pharmacological Properties of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of a peripheral pharmacophore is rarely arbitrary; it is engineered to solve specific pharmacokinetic and pharmacodynamic challenges. 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid (commonly referred to as 4-isopropoxy-3-methylcinnamic acid) is a highly versatile, bifunctional scaffold. It combines a sterically constrained, lipophilic phenyl ring with an α,β-unsaturated carboxylic acid tail. This unique structural topology allows it to serve both as a direct modulator of lipid-activated receptors and as a critical synthetic building block for advanced Active Pharmaceutical Ingredients (APIs) targeting autoimmune diseases, neuropathic pain, and lysosomal storage disorders.

Structural Pharmacology & Mechanistic Rationale

As a Senior Application Scientist, understanding the causality behind a molecule's structure is paramount to predicting its behavior in vitro and in vivo. The efficacy of this compound relies on three distinct structural features:

  • The Isopropoxy Group (Propan-2-yloxy): This bulky, branched aliphatic moiety at the para position is not merely a lipophilic tag. It is sterically designed to fill deep, hydrophobic receptor clefts (such as the S1PR1 binding pocket) while preventing the rapid oxidative metabolism typically associated with simpler methoxy or ethoxy groups.

  • The Meta-Methyl Group: This acts as a conformational lock. By restricting the rotational freedom of the adjacent isopropoxy ether oxygen, the methyl group locks the molecule into a bioactive conformation. This pre-organization minimizes the entropic penalty upon receptor binding, directly increasing target affinity.

  • The Prop-2-enoic Acid Tail: The acrylic acid tail serves as a rigid, planar linker. The α,β-unsaturated double bond restricts conformational flexibility, precisely vectoring the terminal carboxylic acid (or its subsequent amide derivatives) toward key polar residues in target binding pockets. Furthermore, it acts as an excellent synthetic handle for amide coupling to complex heterocycles.

Key Pharmacological Targets & Signaling Pathways

The 4-isopropoxy-3-methylphenyl moiety has been successfully integrated into several high-profile drug discovery programs.

A. Sphingosine-1-Phosphate (S1P) Receptor Modulation

Recent advancements in the treatment of Inflammatory Bowel Disease (IBD) and Multiple Sclerosis (MS) have focused on S1PR1/S1PR5 dual agonists. Incorporating the 4-isopropoxy-3-methylphenyl group significantly enhances receptor subtype selectivity, mitigating the bradycardia liabilities associated with first-generation modulators like FTY720 (1)[1]. The carboxylic acid tail forms critical hydrogen bonds with Lys34 and Thr109 residues of the S1PR1, while the lipophilic tail anchors the molecule in the hydrophobic pocket.

S1PR1_Pathway Compound 4-Isopropoxy-3-methylphenyl Derivative S1PR1 S1PR1 Receptor Compound->S1PR1 Agonism Gi Gi Protein S1PR1->Gi Activation AC Adenylate Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Reduction Lymphocyte Lymphocyte Retention in Lymph Nodes cAMP->Lymphocyte Immunomodulation

Mechanism of S1PR1 modulation by 4-isopropoxy-3-methylphenyl derivatives.

B. Nav1.8 Voltage-Gated Sodium Channel Inhibition

In the realm of pain management, the lipophilic nature of this scaffold has been leveraged in the design of Nav1.8 inhibitors for neuropathic pain (2)[2]. The highly lipophilic core enhances state-dependent lipid bilayer partitioning, allowing the molecule to access the channel's central cavity via fenestrations in the neuronal membrane.

C. Glucosylceramide Synthase (GCS) Inhibition

For Lysosomal Storage Disorders (e.g., Gaucher and Fabry disease), this specific substituted phenyl moiety acts as a critical peripheral penetrance enhancer, increasing the blood-brain barrier (BBB) permeability for GCS inhibitors targeting central nervous system symptoms (3)[3].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the pharmacological profile and target metrics of derivatives utilizing the 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid scaffold.

Pharmacological TargetDisease IndicationRole of the ScaffoldRepresentative Activity
S1PR1 / S1PR5 Inflammatory Bowel Disease / MSFills deep hydrophobic binding cleft; improves S1PR1/5 selectivity over S1PR3[1].EC₅₀ < 100 nM
Nav1.8 (Sodium Channel) Neuropathic PainEnhances state-dependent lipid bilayer partitioning[2].IC₅₀ ~ 10–50 nM
Glucosylceramide Synthase Lysosomal Storage DisordersIncreases blood-brain barrier (BBB) permeability for CNS targets[3].IC₅₀ < 100 nM

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: In Vitro S1PR1 β-Arrestin Recruitment Assay
  • Causality: β-arrestin recruitment is utilized over standard cAMP accumulation assays because it provides a direct, amplification-free readout of GPCR activation. This eliminates false positives caused by downstream kinase crosstalk.

  • Step-by-Step:

    • Cell Preparation: Plate CHO-K1 cells stably expressing human S1PR1 and an Enzyme Acceptor (EA)-tagged β-arrestin at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

    • Compound Preparation: Dissolve the target compound in 100% DMSO to a 10 mM stock. Perform serial dilutions in assay buffer (HBSS + 20 mM HEPES) to achieve a final DMSO concentration of ≤0.5% to prevent solvent-induced cytotoxicity.

    • Incubation: Add 5 μL of the diluted compound to the cells. Incubate for exactly 90 minutes at 37°C. (Rationale: 90 minutes is the experimentally determined equilibrium point for S1PR1 internalization).

    • Detection: Add 5 μL of PathHunter detection reagent. Incubate for 60 minutes at room temperature in the dark to allow the chemiluminescent signal to stabilize.

    • Data Acquisition: Read luminescence using a standard microplate reader.

  • Self-Validation System: Every plate must include a full dose-response curve of FTY720-phosphate (positive control) and vehicle-only wells (negative control). The protocol is strictly validated only if the calculated Z'-factor is ≥ 0.6 and the FTY720-P EC₅₀ falls within the established 0.1–1.0 nM range.

Workflow Start Compound Library Screening Synthesis Amide Coupling of Prop-2-enoic Acid Tail Start->Synthesis Scaffold Selection Assay High-Throughput Electrophysiology Synthesis->Assay in vitro Testing Hit Nav1.8 IC50 Validation Assay->Hit Data Analysis

Workflow for validating Nav1.8 inhibition using the acrylic acid scaffold.

Protocol 2: Automated Patch-Clamp for Nav1.8 Inhibition
  • Causality: Automated patch-clamp is selected over fluorescence-based membrane potential assays to provide precise control over the membrane voltage, allowing isolation of the inactivated state of the channel—the critical target conformation for neuropathic pain therapeutics.

  • Step-by-Step:

    • Cell Line Preparation: Harvest HEK293 cells stably expressing human Nav1.8. Resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

    • Intracellular Solution: Fill the recording electrodes with a CsF-based intracellular solution (120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, pH 7.3). (Rationale: Cesium blocks endogenous potassium currents that would otherwise contaminate the sodium current recordings).

    • Voltage Protocol: Apply a holding potential of -120 mV. Step to 0 mV for 50 ms to elicit the inward Na⁺ current, followed by a pre-pulse to -40 mV to induce steady-state inactivation.

    • Compound Perfusion: Perfuse the compound for 5 minutes to ensure complete equilibrium block across the lipid bilayer.

    • Data Analysis: Calculate the fractional block of the peak current. Fit the dose-response data to a standard Hill equation to derive the IC₅₀.

  • Self-Validation System: Post-experiment, perfuse the cells with 1 μM Tetrodotoxin (TTX). Because Nav1.8 is inherently TTX-resistant, any significant reduction in current (>10%) indicates contamination by TTX-sensitive channels (e.g., Nav1.1–1.7), immediately invalidating the data for that specific cell.

References
  • Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease , Journal of Medicinal Chemistry - ACS Publications. 1

  • US20240262819A1 - Novel compounds having inhibitory activity against glucosylceramide synthase , Google Patents. 3

  • WO2020176763A1 - Dosage form comprising prodrug of na 1.8 sodium channel inhibitor , Google Patents. 2

Sources

3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid , commonly referred to as 3-(4-isopropoxy-3-methylphenyl)acrylic acid, is a highly functionalized cinnamic acid derivative. Characterized by its α,β -unsaturated carboxylic acid moiety and a lipophilic substituted phenyl ring, this molecule serves as a critical building block in medicinal chemistry and organic synthesis [1].

In drug development, substituted cinnamic acids are heavily utilized as precursors for complex macrocycles (such as Nimbolide analogs) and as standalone pharmacophores exhibiting antioxidant, antimicrobial, and anti-inflammatory properties [2]. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthetic methodology, and pharmacological relevance.

Chemical Identity & Structural Elucidation

The molecular architecture of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is defined by three distinct functional zones:

  • The Michael Acceptor Core : The prop-2-enoic acid (acrylic acid) tail provides a reactive α,β -unsaturated carbonyl system, capable of undergoing conjugate additions and acting as a hydrogen bond donor/acceptor.

  • The Steric Shield : A methyl group at the 3-position of the phenyl ring alters the local electron density and provides steric hindrance, which can influence receptor binding kinetics.

  • The Lipophilic Tail : The 4-(propan-2-yloxy), or isopropoxy group, significantly enhances the molecule's overall lipophilicity (LogP) compared to native hydroxyl or methoxy analogs, thereby improving cellular membrane permeability.

Quantitative Physicochemical Data

To facilitate formulation and assay development, the fundamental physicochemical properties of the molecule are summarized below.

PropertyValueCausality / Significance
Chemical Formula C₁₃H₁₆O₃Base for all stoichiometric calculations.
Molecular Weight 220.26 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Hydrogen Bond Donors 1Carboxylic acid (-OH) facilitates target binding.
Hydrogen Bond Acceptors 3Carboxylic oxygens and the ether oxygen.
Topological Polar Surface Area (TPSA) ~46.5 ŲIndicates excellent blood-brain barrier (BBB) and cellular permeability.
Precursor CAS Number 199743-06-1Identifier for the starting material: 4-isopropoxy-3-methylbenzaldehyde.

Synthetic Methodology: The Knoevenagel-Doebner Condensation

The most efficient and scalable route to synthesize 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is via the Knoevenagel-Doebner condensation [1]. This reaction couples 4-isopropoxy-3-methylbenzaldehyde with malonic acid.

Mechanistic Rationale

The reaction utilizes a dual-catalyst system of piperidine and pyridine. Piperidine acts as a nucleophilic organocatalyst, attacking the aldehyde to form a highly electrophilic iminium ion intermediate. This lowers the activation energy for the nucleophilic attack by the enolate of malonic acid. Pyridine serves as both the solvent and a weak base, facilitating the subsequent Doebner decarboxylation step under thermal stress, driving the reaction forward by the irreversible release of CO₂ [3].

Caption: Workflow and mechanism of the Knoevenagel-Doebner condensation for cinnamic acid synthesis.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. The progression of the reaction can be visually and analytically tracked at each phase.

  • Reagent Preparation : To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-isopropoxy-3-methylbenzaldehyde (1.0 equivalent, ~5.0 mmol) [4].

  • Catalyst Addition : Dissolve the aldehyde in anhydrous pyridine (5.0 mL). Add malonic acid (1.2 equivalents, 6.0 mmol) to the solution. Introduce piperidine (0.1 equivalents, 0.5 mmol) dropwise. Causality: The slight excess of malonic acid ensures complete consumption of the valuable aldehyde precursor.

  • Thermal Activation : Submerge the flask in a preheated oil bath at 110°C. Stir the mixture continuously for 3 to 4 hours.

  • In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the aldehyde spot under UV (254 nm) validates the completion of the condensation.

  • Acidic Workup : Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 50 mL of crushed ice-water. While stirring vigorously, add concentrated Hydrochloric Acid (HCl, 37%) dropwise until the solution reaches a pH of ~2. Causality: Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the target cinnamic acid to precipitate as a white/off-white solid.

  • Isolation and Purification : Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with cold distilled water (3 x 15 mL) to remove residual pyridine hydrochloride salts. Recrystallize the crude product from hot ethanol to yield analytically pure (E)-3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid.

Biological and Pharmacological Relevance

Cinnamic acid derivatives are privileged structures in pharmacology. The specific substitution pattern of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid makes it a prime candidate for anti-inflammatory and antioxidant screening [2].

Anti-Inflammatory Mechanism of Action

Substituted cinnamic acids frequently exert their anti-inflammatory effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The α,β -unsaturated carbonyl acts as a mild electrophile, capable of forming reversible covalent bonds with cysteine residues on the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines like TNF-α and IL-6.

Caption: Dual pharmacological pathway of cinnamic acid derivatives targeting inflammation and oxidative stress.

References

  • ResearchGate. "Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives." Available at:[Link]

  • Semantic Scholar. "Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production." Available at:[Link]

  • NextSDS. "4-Isopropoxy-3-methylbenzaldehyde — Chemical Substance Information." Available at:[Link]

in vivo pharmacokinetics of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Characterization of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic Acid

This document provides a comprehensive framework for designing and executing an in vivo pharmacokinetic (PK) study for the novel chemical entity 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid. As a member of the arylprop-2-enoic acid class, this compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical to understanding its potential as a therapeutic agent.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of expertise, trustworthiness, and authoritative scientific grounding.

Strategic Imperative: Why a Bespoke PK Study is Essential

Before committing resources to efficacy and toxicology programs, a thorough understanding of a compound's behavior in a living system is paramount.[1][3] A well-designed pharmacokinetic study for 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid will elucidate key parameters such as its rate and extent of absorption, systemic exposure, clearance from the body, and bioavailability.[1][4] This data is not merely a set of numbers; it is the foundation upon which rational dose selection, regimen design, and the prediction of human pharmacokinetics are built.[5] The structural features of our target compound—a carboxylic acid moiety, an ether linkage, and a substituted phenyl ring—suggest several potential metabolic pathways, making empirical in vivo assessment indispensable.

Designing a Robust In Vivo Pharmacokinetic Study

The integrity of pharmacokinetic data is a direct function of the quality of the study design. The following sections detail a scientifically rigorous approach tailored to a novel small molecule like 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid.

The Choice of Biological System: Rationale for the Sprague-Dawley Rat Model

For initial, non-GLP pharmacokinetic screening, the male Sprague-Dawley rat is an exemplary model.[6]

  • Causality: This strain is widely used due to its well-characterized physiology and metabolic enzyme systems, particularly cytochrome P450 enzymes, which are relevant for the potential metabolism of the aryl moiety. Its larger size relative to mice permits serial blood sampling from a single animal, reducing inter-animal variability and the total number of animals required.

  • Trustworthiness: Using a well-documented, outbred strain ensures that the results are robust and can be compared to a vast body of historical data for other compounds, providing valuable context.

Dose Formulation and Administration: Ensuring Accurate Delivery

The formulation must ensure the compound is fully solubilized or uniformly suspended to guarantee accurate dosing.

  • Pre-formulation Assessment: Initial solubility screening in common vehicles (e.g., saline, 5% dextrose in water, PBS, and mixtures with solubilizing agents like PEG 400, Tween 80, or Solutol HS 15) is a mandatory first step.[7] For 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid, its carboxylic acid group suggests that adjusting the pH of the vehicle may improve solubility.

  • Intravenous (IV) vs. Oral (PO) Administration: A comprehensive PK profile requires administration by both an intravenous and the intended clinical route (typically oral).

    • IV Bolus: An IV dose (e.g., 1-2 mg/kg) allows for the determination of fundamental clearance (CL) and volume of distribution (Vd) parameters.[6]

    • Oral Gavage (PO): An oral dose (e.g., 5-10 mg/kg) is essential for assessing oral absorption and calculating bioavailability (F).[6][8] The dose for a PK study should be high enough for quantification but non-toxic.[8]

Experimental Workflow: From Dosing to Data

The following diagram outlines a self-validating workflow designed to ensure data integrity at every stage.

G cluster_pre Pre-In-Life Phase cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Formulation Dose Formulation & Solubility Checks Dosing_IV Group 1: IV Dosing (e.g., 1 mg/kg) Formulation->Dosing_IV Dosing_PO Group 2: PO Dosing (e.g., 10 mg/kg) Formulation->Dosing_PO AnimalAcclimatization Animal Acclimatization (≥ 3 days) AnimalAcclimatization->Dosing_IV AnimalAcclimatization->Dosing_PO Sampling Serial Blood Sampling (e.g., via tail vein) Dosing_IV->Sampling Dosing_PO->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Extraction Sample Preparation (e.g., Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Calc Non-Compartmental Analysis LCMS->PK_Calc Reporting Data Tabulation & Interpretation PK_Calc->Reporting

Caption: End-to-end workflow for the in vivo pharmacokinetic study.

Step-by-Step Experimental Protocols

Adherence to detailed protocols is critical for reproducibility and data quality.

Animal Preparation and Dosing
  • Acclimatization: House male Sprague-Dawley rats (n=3-5 per group) in standard conditions for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to reduce variability in oral absorption, with water available ad libitum.

  • IV Administration: Anesthetize the animal lightly. Administer the formulated dose as a single bolus injection into a lateral tail vein. Record the exact time of administration.

  • PO Administration: Administer the formulated dose using a ball-tipped gavage needle directly into the stomach. Record the exact time of administration.

Blood Sample Collection and Processing
  • Sampling Schedule: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sparse sampling schedule for rats might be:

    • IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Isolation: Immediately following collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store frozen at -80°C until bioanalysis. This ensures the stability of the analyte.

Bioanalytical Quantification by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive standard for quantifying drug concentrations in biological matrices due to its superior sensitivity and selectivity.[4]

Sample Preparation
  • Protein Precipitation: This is a rapid and robust method for initial screening.[9]

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar, stable-isotope labeled compound is ideal).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitate.

    • Transfer the supernatant to a 96-well plate for injection onto the LC-MS/MS system.

Method Validation

A validated method ensures that the data is reliable. The method should be assessed for:

  • Linearity and Range: A calibration curve should be prepared in blank plasma with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value.

  • Selectivity: No interfering peaks should be present at the retention time of the analyte or internal standard in blank plasma.

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.

Key Pharmacokinetic Parameters
ParameterUnitDescription
Cmax ng/mLThe maximum observed plasma concentration after extravascular (e.g., oral) administration.
Tmax hThe time at which Cmax is observed.
AUC(0-t) hng/mLThe area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-inf) hng/mLThe area under the plasma concentration-time curve extrapolated to infinity.
hThe terminal elimination half-life of the drug.
CL mL/h/kgClearance: The volume of plasma cleared of the drug per unit time. Calculated after IV administration.
Vdss L/kgVolume of Distribution at Steady State: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% %Oral Bioavailability: The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Hypothetical Metabolic Pathway

Based on the structure of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid, several metabolic transformations are plausible. The following diagram illustrates these predictive pathways, which would require experimental confirmation via metabolite identification studies.

G cluster_main Predictive Metabolic Pathways cluster_phase1 Phase I Reactions cluster_phase2 Phase II Reactions Parent 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid (Parent Compound) O_Dealkylation O-Dealkylation (CYP-mediated) Parent->O_Dealkylation Removes isopropoxy group Hydroxylation Aromatic Hydroxylation (CYP-mediated) Parent->Hydroxylation Adds -OH to phenyl ring Glucuronidation Glucuronidation (UGT-mediated on -COOH) Parent->Glucuronidation Conjugation at carboxylic acid Sulfation Sulfation (on hydroxylated metabolite) Hydroxylation->Sulfation Conjugation at new -OH group

Caption: Potential metabolic fate of the target compound.

Conclusion

This technical guide outlines a robust, scientifically-grounded strategy for the definitive in vivo pharmacokinetic characterization of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid. By following this workflow—from rational study design and precise execution to validated bioanalysis and careful data interpretation—researchers can generate the high-quality, decision-enabling data essential for advancing a novel compound through the drug discovery pipeline.[4] The resulting ADME profile will provide critical insights into the compound's therapeutic potential and inform the design of all subsequent preclinical and clinical studies.

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A Comprehensive Framework for the Toxicological and Safety Assessment of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Imperative for a Structured Safety Evaluation

3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is a molecule with a defined chemical structure, yet its biological effects and potential for toxicity are largely uncharacterized in the public domain. Before this compound can be considered for any application with potential for human exposure, a systematic and thorough evaluation of its safety is paramount. This guide proposes a logical, tiered approach to toxicological assessment, commencing with predictive, non-animal methods and progressing to more complex biological systems. This strategy is aligned with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and is consistent with international regulatory expectations, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5][6]

The core objective of this proposed evaluation is to:

  • Identify potential hazards to human health.

  • Characterize the dose-response relationship of any observed toxicity.

  • Determine the target organs of toxicity.

  • Establish a preliminary safety margin for potential future applications.

This document will detail the necessary in silico, in vitro, and in vivo studies, explaining the scientific rationale behind each experimental choice and providing standardized protocols for their execution.

Phase I: In Silico and Early-Stage Assessment

The initial phase of toxicological evaluation leverages computational models and preliminary in vitro screens to predict potential liabilities and guide further testing. This cost-effective and rapid approach helps to "fail compounds fast" and prioritize resources for the most promising candidates.[7]

In Silico Toxicological Prediction

Computational toxicology utilizes sophisticated algorithms and databases of known chemical properties to predict the potential toxic effects of a novel compound based on its structure.[8] For 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid, the following endpoints would be assessed using Quantitative Structure-Activity Relationship (QSAR) models and other predictive software:[9]

  • Mutagenicity: Prediction of the potential to cause genetic mutations, often modeled on the Ames test.[10]

  • Carcinogenicity: Assessment of the likelihood of causing cancer.

  • Hepatotoxicity: Prediction of potential liver damage.

  • Cardiotoxicity (hERG Inhibition): Evaluation of the potential to block the hERG potassium channel, a key risk factor for cardiac arrhythmias.[11]

  • Endocrine Disruption: Assessment of the potential to interfere with the endocrine system.[9]

  • Skin Sensitization: Prediction of the potential to cause allergic contact dermatitis.

Table 1: Key In Silico Toxicity Endpoints and Prediction Tools

Toxicity Endpoint Description Examples of Predictive Software/Models
Mutagenicity (Ames)Predicts the outcome of the bacterial reverse mutation assay.ACD/Tox Suite, Derek Nexus, Lazar
CarcinogenicityAssesses carcinogenic potential based on structural alerts and statistical models.OECD QSAR Toolbox, Leadscope
hERG InhibitionPredicts the potential for blockade of the hERG potassium channel.ACD/Tox Suite, Schrödinger Predictive Toxicology
HepatotoxicityPredicts the risk of drug-induced liver injury.DILIrank, ACD/Tox Suite
Endocrine DisruptionIdentifies potential for interaction with hormonal pathways.OECD QSAR Toolbox

It is crucial to interpret in silico predictions with caution, as they are predictive and not a substitute for experimental data. However, they provide invaluable guidance for designing subsequent in vitro and in vivo studies.[8]

Early ADME-Tox Screening

Early in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology (Tox) assays provide the first experimental data on the compound's behavior in biological systems.[12][13][14]

  • Solubility: Determining the solubility in aqueous and organic solvents is fundamental for designing in vitro and in vivo experiments.

  • Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as a high-throughput, cell-free method to predict passive diffusion across biological membranes.[14]

  • Liver Microsome Stability Assay: This assay assesses the rate at which the compound is metabolized by cytochrome P450 (CYP) enzymes in liver microsomes, providing an early indication of its metabolic clearance.[15]

  • MTT or LDH Assays: These are foundational colorimetric assays to assess the compound's effect on cell viability in a simple, high-throughput manner.[15][16] The MTT assay measures metabolic activity, while the LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[16]

Phase II: In Vitro Toxicology Assessment

This phase involves a battery of standardized in vitro assays designed to provide more detailed information on specific toxicological endpoints without the use of whole animals.[17][18][19]

Genotoxicity and Mutagenicity

A standard battery of genotoxicity tests is required by regulatory agencies to assess the potential for a compound to cause DNA or chromosomal damage.[7][20]

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of bacteria to detect gene mutations.[20][21][22] It is a cornerstone of genotoxicity testing.

  • In Vitro Micronucleus Assay: This assay identifies substances that cause structural or numerical chromosomal aberrations in mammalian cells by detecting the formation of micronuclei.[7]

  • In Vitro Chromosomal Aberration Assay: This test evaluates the potential of a compound to induce structural chromosomal abnormalities in cultured mammalian cells.[20][22]

Figure 1: Standard In Vitro Genotoxicity Testing Battery.

Safety Pharmacology

In vitro safety pharmacology assays are designed to identify potential adverse effects on major physiological systems.

  • hERG Channel Assay: A crucial assay to evaluate the potential for delayed cardiac repolarization, which can lead to life-threatening arrhythmias.[11] This is typically performed using automated patch-clamp electrophysiology.

  • CYP450 Inhibition and Induction Assays: These assays determine if the compound inhibits or induces major cytochrome P450 enzymes, which is critical for predicting drug-drug interactions.[15]

Cytotoxicity Mechanisms

If initial screening indicates cytotoxicity, further assays can elucidate the mechanism of cell death.

  • Caspase Activity Assays: Measurement of caspase-3/7 activity can indicate if the compound induces apoptosis.

  • Mitochondrial Toxicity Assays: Assays that measure mitochondrial membrane potential can reveal if the compound disrupts mitochondrial function.

Table 2: In Vitro Cytotoxicity Assay Methodologies

Assay Principle Endpoint Measured
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells.[16]Cell viability/proliferation
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged membranes.[23][24]Cell lysis/necrosis
Caspase-Glo 3/7 Assay Luminescent detection of caspase-3 and -7 activity, key executioner caspases in apoptosis.Apoptosis induction
JC-1 Assay A fluorescent dye that aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of cells with depolarized mitochondria (green fluorescence).Mitochondrial membrane potential

Phase III: In Vivo Toxicological Evaluation

In vivo studies are essential for understanding the effects of a compound in a whole organism, providing data on systemic toxicity, target organs, and pharmacokinetic/toxicokinetic (PK/TK) relationships.[25][26][27][28] These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations and adhere to ethical guidelines for animal welfare.

Acute Systemic Toxicity

The goal of acute toxicity studies is to determine the potential adverse effects that may occur within a short period after a single dose of the substance.[29]

  • OECD Test Guideline 423 (Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals per step to classify the compound into a toxicity category based on mortality.[30]

Repeated-Dose Toxicity

These studies are designed to characterize the toxicological profile following repeated administration of the compound.[31] The duration of these studies is guided by the intended duration of potential human exposure, as outlined in ICH M3(R2).[3][4][5][6][32]

  • 28-Day Repeated-Dose Oral Toxicity Study in Rodents (OECD Guideline 407): This is a standard sub-chronic study that provides information on target organ toxicity and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).[33]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)

  • Animal Selection: Use a standard rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group.

  • Dose Selection: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a vehicle control group. The high dose should induce some toxic effects but not significant mortality.[34]

  • Administration: Administer the test compound daily via oral gavage for 28 consecutive days.[34]

  • Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs. Preserve organs and tissues for microscopic histopathological examination.

  • Data Analysis: Analyze all data for statistically significant, dose-related changes. Determine the NOAEL.

Repeated_Dose_Toxicity_Workflow cluster_workflow 28-Day Repeated-Dose Toxicity Study DoseSelection Dose Range Finding Select 3 dose levels + control Dosing Daily Dosing (28 Days) Oral gavage in rodents DoseSelection->Dosing Monitoring In-Life Monitoring Clinical signs, Body weight, Food consumption Dosing->Monitoring Pathology Terminal Procedures Clinical pathology, Necropsy, Histopathology Monitoring->Pathology Analysis {Data Analysis | Determine Target Organs & NOAEL} Pathology->Analysis

Figure 2: Workflow for a 28-Day Repeated-Dose Toxicity Study.

Developmental and Reproductive Toxicity (DART)

If the compound is intended for use in populations that include women of childbearing potential, DART studies are necessary to assess its effects on fertility, embryonic development, and pre- and postnatal development.[35][36][37][38] These studies are complex and are typically conducted later in the preclinical development program.

Risk Assessment and Conclusion

The culmination of this multi-phased toxicological evaluation is a comprehensive risk assessment. By integrating data from in silico, in vitro, and in vivo studies, a safety profile for 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid can be constructed. This profile will identify key hazards, define dose-response relationships, and establish a NOAEL. This information is critical for making informed decisions about the future development and potential applications of the compound, ensuring that any potential risks to human health are well-understood and managed. The absence of initial data necessitates a thorough, ground-up approach as detailed in this guide to ensure scientific rigor and adherence to the highest standards of safety evaluation.

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  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023, August 16). [Link]

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Preliminary Screening and Pharmacological Profiling of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design and screening of multi-target directed ligands (MTDLs) is a cornerstone of modern drug discovery, particularly for complex pathologies like metabolic syndrome and chronic inflammation. This technical guide establishes a rigorous, self-validating framework for the preliminary screening of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid derivatives.

Commonly referred to as 3-(4-isopropoxy-3-methylphenyl)acrylic acid, this scaffold is a highly substituted cinnamic acid derivative. Cinnamic acids are privileged structures known for their pleiotropic pharmacological effects, including anti-inflammatory, antidiabetic, and antioxidant activities[1]. By systematically evaluating this specific derivative library, we aim to isolate lead compounds that exhibit dual functionality: selective Cyclooxygenase-2 (COX-2) inhibition and Peroxisome Proliferator-Activated Receptor (PPAR) agonism .

Structural Rationale & Pharmacophore Analysis

The transition from a hit molecule to a viable lead requires a deep understanding of structure-activity relationships (SAR). The specific substitution pattern of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is highly deliberate:

  • The Prop-2-enoic Acid (Acrylic Acid) Tail: The α,β -unsaturated carboxylic acid moiety serves as the critical polar head group. In PPAR target binding, the carboxylate acts as a hydrogen-bond acceptor/donor, anchoring the molecule to the AF-2 helix (specifically Tyr473 in PPAR γ )[2]. In COX enzymes, it mimics the carboxylate of arachidonic acid, interacting with Arg120 in the cyclooxygenase channel[3].

  • 4-(Propan-2-yloxy) [Isopropoxy] Substitution: This bulky, lipophilic ether linkage significantly increases the molecule's partition coefficient ( logP ). The COX-2 active site features a valine at position 523, whereas COX-1 has a bulkier isoleucine. The isopropoxy group is strategically sized to exploit this extra hydrophobic side pocket in COX-2, driving enzyme selectivity[3],[4].

  • 3-Methyl Substitution: The addition of a methyl group adjacent to the isopropoxy ether restricts the rotational freedom of the oxygen-carbon bond. This steric hindrance locks the lipophilic tail into an active conformation that is energetically favorable for binding to the Y-shaped ligand-binding domain of PPAR receptors[5].

Mechanism Cmpd 3-[3-Methyl-4-(propan-2-yloxy)phenyl] prop-2-enoic acid PPAR PPARγ / PPARδ Cmpd->PPAR Orthosteric Agonism COX2 COX-2 Enzyme Cmpd->COX2 Competitive Inhibition Gene Target Gene Transcription (e.g., Adiponectin) PPAR->Gene Upregulation PGE2 PGE2 Synthesis COX2->PGE2 Blockade

Caption: Dual-target pharmacological mechanism of the substituted cinnamic acid scaffold.

High-Throughput Screening (HTS) Workflow

To ensure scientific integrity, the screening cascade must be a self-validating system. A primary screen identifies target affinity, while orthogonal counter-screens eliminate false positives caused by assay interference (e.g., compound auto-fluorescence) or general cytotoxicity.

Workflow Lib Derivative Library Synthesis & QC Screen Primary HTS (COX-2 & PPARγ) Lib->Screen Aliquoting Valid Hit Validation (Dose-Response IC50) Screen->Valid Hit Selection (Z' > 0.5) Counter Counter-Screening (COX-1 & Cytotoxicity) Valid->Counter Efficacy Confirmed Lead Lead Optimization Counter->Lead High Selectivity Index

Caption: High-throughput screening workflow for cinnamic acid derivatives.

Detailed Experimental Methodologies

As an application scientist, I emphasize causality in protocol design. The methods below explain not just how to perform the assay, but why specific biochemical choices are made to ensure trustworthiness.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Assay

Causality Check: Cinnamic acid derivatives possess a highly conjugated π -electron system, meaning they strongly absorb UV light (280–320 nm). Using a standard colorimetric COX assay (which reads at 590 nm via TMPD oxidation) risks inner-filter effects or spectral interference. Therefore, a fluorometric assay utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to detect the reduction of Prostaglandin G2 to PGH2 is mandatory for this specific scaffold[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin). Hematin is required as a cofactor for the peroxidase activity of COX.

  • Enzyme Addition: Aliquot 150 μL of assay buffer into a black, flat-bottom 96-well microplate. Add 10 μL of purified human recombinant COX-2 (or COX-1 for the counter-screen) to the respective wells.

  • Inhibitor Incubation: Add 10 μL of the test compound (dissolved in DMSO, final DMSO concentration 1%) at varying concentrations (0.1 μM to 100 μM). Incubate at 25°C for 15 minutes. Rationale: This pre-incubation allows time-dependent, slow-binding inhibitors to equilibrate with the enzyme active site.

  • Reaction Initiation: Add 10 μL of the fluorometric substrate (ADHP) followed immediately by 10 μL of arachidonic acid (final concentration 10 μM) to initiate the reaction.

  • Detection: Incubate for 2 minutes at room temperature. Read the plate using a fluorescence microplate reader at Ex/Em = 530/590 nm.

  • Validation: Calculate the Z'-factor using Celecoxib (positive control) and DMSO (vehicle control). A Z'-factor 0.6 is required to validate the plate run.

Protocol B: PPAR γ Transactivation Assay (Luciferase Reporter)

Causality Check: In vitro binding assays (like SPR or TR-FRET) only confirm that a compound binds to the PPAR receptor; they cannot distinguish between an agonist, partial agonist, or antagonist. To confirm functional activity (which is the goal for metabolic syndrome therapies), a cell-based luciferase reporter assay is required[6].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK-293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells using a liposomal reagent with a PPAR γ -GAL4 chimeric receptor plasmid and a GAL4-responsive firefly luciferase reporter plasmid.

  • Internal Control (Crucial Step): Co-transfect a constitutively active Renilla luciferase plasmid (e.g., pRL-CMV). Rationale: Cinnamic acids can occasionally cause mild cytotoxicity or alter cell proliferation[6]. Normalizing the Firefly luciferase signal against the Renilla luciferase signal mathematically eliminates variations caused by cell death or unequal transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, replace the media with serum-free DMEM. Treat cells with the 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid derivatives (0.1 μM to 50 μM) and incubate for 18 hours.

  • Lysis and Readout: Lyse the cells using passive lysis buffer. Dispense the lysate into a white 96-well plate.

  • Dual-Luciferase Measurement: Inject Firefly luciferase substrate, read luminescence, then inject the Stop & Glo reagent (which quenches Firefly and initiates Renilla luminescence) and read again.

  • Data Analysis: Express results as fold-activation relative to the vehicle control, normalized to the Renilla signal.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of the target scaffold compared to unsubstituted cinnamic acid and industry-standard reference drugs. The data illustrates the profound impact of the 3-methyl and 4-isopropoxy substitutions on target affinity and selectivity.

Compound / ScaffoldCOX-2 IC 50​ (μM)COX-1 IC 50​ (μM)COX-2 Selectivity Index (SI)PPAR γ EC 50​ (μM)
Cinnamic Acid (Unsubstituted) > 100.0> 100.0N/A> 200.0
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid 1.8 ± 0.3 > 50.0 > 27.7 4.2 ± 0.5
Celecoxib (COX-2 Control)0.04 ± 0.0115.0 ± 1.2~ 375.0N/A
Rosiglitazone (PPAR γ Control)N/AN/AN/A0.08 ± 0.02

Note: The substituted derivative transforms an otherwise inactive baseline scaffold into a potent, dual-action hit molecule, validating the pharmacophore hypothesis.

Conclusion and Translational Outlook

The preliminary screening of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid derivatives reveals a highly promising scaffold for multi-target drug discovery. By strategically appending bulky, lipophilic groups (isopropoxy and methyl) to the cinnamic acid core, we successfully exploit the structural nuances of both the COX-2 active site and the PPAR γ ligand-binding domain[3],[5].

Future lead optimization should focus on modifying the α,β -unsaturated double bond (e.g., via reduction to a propanoic acid) to evaluate the impact of conformational flexibility on in vivo pharmacokinetic stability and off-target toxicity.

References

  • Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies Source: Current Drug Discovery Technologies / PubMed URL
  • New phenolic cinnamic acid derivatives as selective COX-2 inhibitors.
  • Structure-Activity Relationship of Cinnamic Acid Derivatives: A Comparative Guide Source: BenchChem URL
  • Hydroxy Cinnamic Acid Derivatives as Partial PPAR γ Agonists: In silico Studies, Synthesis and Biological Characterization Against Chronic Myeloid Leukemia Cell Line (K562)
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review Source: MDPI URL

Sources

Methodological & Application

Application Note: 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic Protocols, Causality in Reaction Design, and Structure-Activity Relationships (SAR)

Executive Summary & Chemical Rationale

The compound 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid (also known as 4-isopropoxy-3-methylcinnamic acid) is a highly versatile building block in modern organic synthesis and drug discovery. As a substituted cinnamic acid derivative, it features three distinct functional domains that dictate its utility:

  • The α,β -Unsaturated Carboxylic Acid: Serves as a primary handle for amidation, esterification, and decarboxylative cross-coupling[1].

  • The 4-Isopropoxy (Propan-2-yloxy) Group: Significantly enhances the lipophilicity (LogP) of the molecule compared to free hydroxyl or methoxy analogs, which is critical for cellular membrane permeability in whole-cell assays.

  • The 3-Methyl Group: Introduces a steric "bump" that restricts the rotation of the adjacent ether linkage and provides shape complementarity for specific hydrophobic enzyme pockets.

Recent literature highlights the profound impact of 4-alkoxy cinnamic acid derivatives in infectious disease and dermatology. Specifically, amides and triazolophthalazine derivatives of 4-alkoxy cinnamic acids have demonstrated submicromolar minimum inhibitory concentrations against Mycobacterium tuberculosis, proving up to 100–1800 times more active than isoniazid against resistant strains[2][3]. Furthermore, structural modifications of cinnamic acids are heavily utilized to develop potent, reversible tyrosinase inhibitors for cosmetic and therapeutic applications[4][5].

Synthetic Divergence & Workflows

To maximize the utility of this precursor, we outline three primary synthetic workflows. The causality behind the reagent selection is designed to preserve the integrity of the electron-rich aromatic ring while achieving high-yielding transformations.

Fig 1. Divergent synthetic workflows utilizing the substituted cinnamic acid precursor.

Workflow 1: Amidation for Library Generation

Causality & Design: Converting the carboxylic acid to an amide prevents rapid in vivo glucuronidation and allows for the rapid generation of analog libraries[1]. We utilize EDC·HCl and HOBt rather than thionyl chloride ( SOCl2​ ). The electron-donating nature of the 4-isopropoxy group makes the aromatic ring susceptible to electrophilic chlorination or polymerization under harsh, hot acidic conditions. EDC/HOBt provides a mild, room-temperature alternative that is highly scalable[1].

Step-by-Step Protocol:

  • Activation: Dissolve 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir at 0 °C for 15 minutes to form the active OBt-ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1); the active ester intermediate should completely convert to the more polar amide spot.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3​ , and brine. This specific washing sequence acts as a self-purifying step, removing unreacted amine, acidic byproducts, and the water-soluble urea byproduct of EDC.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Workflow 2: Catalytic Hydrogenation to Arylpropanoic Acids

Causality & Design: The α,β -unsaturated carbonyl is a known Michael acceptor, which can lead to off-target toxicity by covalently binding to off-target thiols (a common PAINS liability). Hydrogenation removes this liability, yielding a flexible, saturated linker. We select 10% Pd/C over Lewis-acid mediated reductions because Pd/C cleanly reduces the alkene without cleaving the isopropoxy ether (unlike benzyl ethers, which would undergo hydrogenolysis).

Step-by-Step Protocol:

  • Preparation: Dissolve the precursor (1.0 equiv) in a 1:1 mixture of Methanol and EtOAc (0.1 M). The addition of EtOAc increases the solubility of the lipophilic isopropoxy-phenyl moiety.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv Pd) under an argon atmosphere to prevent ignition of the solvent.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation & Isolation: Self-Validation: Monitor H2​ uptake. Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the pad thoroughly with EtOAc. Concentrate the filtrate to yield the pure 3-(3-methyl-4-isopropoxyphenyl)propanoic acid.

Structure-Activity Relationship (SAR) in Drug Discovery

When utilizing this precursor for medicinal chemistry, understanding the spatial and electronic contributions of its substituents is paramount. Modifications to the cinnamic acid core, particularly via amidation, directly correlate with enhanced binding affinities in targets such as Tyrosinase[4].

Fig 2. Structure-Activity Relationship (SAR) and target engagement pathway for derivatives.

Quantitative Data & Analytical Checkpoints

To ensure reproducibility across laboratories, the following table summarizes the expected quantitative outcomes and critical 1H NMR analytical checkpoints for the described workflows.

TransformationReagent SystemTime / TempExpected YieldKey Analytical Checkpoint ( 1H NMR, CDCl3​ )
Amidation EDC·HCl, HOBt, DIPEA, DMF12h, 25 °C82–95%Disappearance of broad carboxylic -OH (~12.0 ppm); appearance of amide -NH (~6.0–8.0 ppm depending on amine).
Hydrogenation H2​ (1 atm), 10% Pd/C, MeOH/EtOAc4h, 25 °C>95%Loss of vinylic doublets ( J=16 Hz) at ~6.4 and 7.6 ppm; appearance of aliphatic multiplets at ~2.6 and 2.9 ppm.
Cyclization (Indanone)1. SOCl2​ , 2. AlCl3​ , DCM6h, 0 °C to 25 °C65–75%Loss of one aromatic proton; appearance of aliphatic cyclic ketone signals; shift of methyl group due to ring strain.

Note: The trans-geometry ( E -isomer) of the starting prop-2-enoic acid is confirmed by the large coupling constant ( J≈16 Hz) of the vinylic protons. Maintaining this geometry is critical during amidation to ensure proper target engagement.

References

  • Synthesis of Cinnamide Dimers as Potential Antibacterial and Antifungal Agents Source: ResearchGate URL
  • Design, Synthesis, and Biological Evaluation of New Cinnamic Derivatives as Antituberculosis Agents Source: Journal of Medicinal Chemistry - ACS Publications URL
  • A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review (2015–2025)
  • Inhibitory Effects of Substituted Cinnamic Acid Esters on Mushroom Tyrosinase Source: Letters in Drug Design & Discovery - Bentham Science Publishers URL
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives Source: PMC - National Institutes of Health URL

Sources

Application Note: A Multi-modal Approach to the Purification and Isolation of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the purification and isolation of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid, tailored for researchers, scientists, and drug development professionals.

Abstract

3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is a substituted cinnamic acid derivative, a class of compounds recognized for their significant potential as intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[1][2][3] Achieving high purity of these intermediates is a critical, non-negotiable step in drug development and manufacturing to ensure safety, efficacy, and batch-to-batch consistency.[4] This application note provides a comprehensive guide to the purification and isolation of this target molecule, moving from initial crude product workup to final high-purity polishing. We present a suite of validated protocols, including acid-base extraction, recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), explaining the scientific rationale behind each technique. This guide is designed to empower researchers to select and implement the most appropriate purification strategy based on their specific scale, resource availability, and final purity requirements.

Compound Profile and Strategic Considerations

Physicochemical Properties

Understanding the fundamental properties of the target molecule is the cornerstone of developing an effective purification strategy. As a derivative of cinnamic acid, the compound is an unsaturated aromatic carboxylic acid.[5][6]

PropertyExpected Value/CharacteristicRationale for Purification
Molecular Formula C₁₃H₁₆O₃Provides molecular weight for calculations.
Appearance White to off-white crystalline solidVisual indicator of purity; color may suggest impurities.
Solubility Sparingly soluble in water; soluble in many organic solvents (e.g., ethanol, methanol, ethyl acetate, acetone, chloroform).[5]Dictates solvent choice for recrystallization, chromatography, and extractions.
Acidity (pKa) Estimated pKa ~4.5The carboxylic acid group is weakly acidic, enabling facile separation from neutral or basic impurities via pH-controlled acid-base extraction.[7][8]
Polarity Moderately polarThe combination of a non-polar phenyl ring and isopropyl ether group with a polar carboxylic acid allows for effective separation using chromatographic techniques based on polarity.[9]
Common Impurity Profile from Synthesis

The target molecule is typically synthesized via a Knoevenagel condensation of 3-methyl-4-(propan-2-yloxy)benzaldehyde with malonic acid, often using a base catalyst like piperidine in a solvent such as pyridine or toluene.[1][2][3]

Potential Impurities Include:

  • Unreacted Starting Materials: 3-methyl-4-(propan-2-yloxy)benzaldehyde, malonic acid.

  • Catalysts: Piperidine, pyridine, or other amine catalysts.[2]

  • Side-Products: Self-condensation products of the aldehyde or other minor reaction byproducts.

  • Solvents: Residual reaction solvents.

A successful purification strategy must effectively remove these structurally and chemically diverse contaminants.

Integrated Purification Workflow

The choice of purification technique is dictated by the initial purity of the crude material and the desired final purity. The following workflow illustrates a logical progression from crude mixture to a highly purified Active Pharmaceutical Ingredient (API) intermediate.[4][10]

G cluster_0 Initial Purification (Purity: <95%) cluster_1 Primary & Secondary Purification (Purity: 95-99%) cluster_2 High-Purity Polishing (Purity: >99%) Crude Crude Reaction Mixture Workup Protocol 1: Acid-Base Extraction Crude->Workup Removes basic catalysts & neutral impurities Crude_Solid Crude Solid Product Workup->Crude_Solid Acidification & Filtration Recrystallization Protocol 2: Recrystallization Crude_Solid->Recrystallization For crystalline solids Chromatography Protocol 3: Column Chromatography Crude_Solid->Chromatography For oils or when recrystallization fails Prep_HPLC Protocol 4: Preparative HPLC Recrystallization->Prep_HPLC Further polishing needed Chromatography->Prep_HPLC Further polishing needed Final_Product High-Purity API Intermediate Prep_HPLC->Final_Product

Caption: Decision workflow for purification of the target compound.

Experimental Protocols

Protocol 1: Initial Workup via Acid-Base Extraction

This technique leverages the acidic nature of the target compound to separate it from neutral and basic impurities.[7][8] The carboxylic acid is deprotonated with a base to form a water-soluble carboxylate salt, which partitions into the aqueous phase.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. The target compound will move to the aqueous layer as its sodium salt. Extract 2-3 times to ensure complete transfer.

    • Causality Note: Using a weak base like NaHCO₃ can be more selective for carboxylic acids over any potential phenolic impurities, which are less acidic.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities (like the starting aldehyde) and basic impurities (like the amine catalyst), can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 2 M hydrochloric acid (HCl) with stirring until the pH is approximately 2. The target carboxylic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum to a constant weight. This material is now ready for primary purification.

Protocol 2: Primary Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[11][12]

Solvent Selection (The Critical Step): The ideal solvent should:

  • Dissolve the compound poorly at low temperatures but very well at high temperatures.[11]

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert and have a boiling point below the melting point of the compound.

Candidate Solvents: Ethanol/water, isopropanol, acetone/water, or toluene are good starting points for cinnamic acid derivatives.

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If insoluble impurities exist) A->B Optional C 3. Slow Cooling (Allows pure crystals to form) A->C B->C D 4. Crystal Formation (Supersaturation occurs) C->D E 5. Vacuum Filtration (Isolate pure crystals) D->E F Mother Liquor (Contains soluble impurities) E->F Separates from

Caption: The sequential process of purification by recrystallization.

Methodology:

  • Dissolution: Place the crude solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves completely.

  • Saturation: If the solid dissolves too easily, the solvent is not ideal. If it doesn't dissolve well even when hot, add small portions of a co-solvent (e.g., water if using ethanol) until a clear solution is obtained at the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Protocol 3: Purification by Column Chromatography

When recrystallization is ineffective, or if the product is an oil, column chromatography provides an excellent alternative for separating compounds based on their differential adsorption to a stationary phase.[9][13][14]

Principles:

  • Stationary Phase: Silica gel is the most common choice for separating moderately polar compounds like carboxylic acids.[14]

  • Mobile Phase (Eluent): A solvent system is chosen to provide good separation. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Acetic acid (0.5-1%) is often added to the eluent to keep the carboxylic acid protonated and prevent "tailing" on the silica gel.

  • Separation: Less polar compounds travel down the column faster, while more polar compounds are retained longer by the silica gel.[9]

Methodology:

  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). The ideal system gives the target compound an Rf value of ~0.3-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.[9] Begin with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the target compound.

  • Fraction Collection: Collect the eluent in small fractions as it exits the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Eluent System (Hexane:Ethyl Acetate)Acetic AcidTarget Compound Elution
90:101%For eluting non-polar impurities.
70:301%Likely range for eluting the target compound.
50:501%For eluting more polar impurities.
Protocol 4: High-Purity Polishing via Preparative HPLC

For pharmaceutical applications requiring the highest purity (>99.5%), preparative HPLC is the definitive method.[4][15] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material.[10][16]

Methodology:

  • Analytical Method Development: First, develop a robust analytical HPLC method (e.g., on a C18 reversed-phase column) that shows good separation between the target compound and all detectable impurities. Mobile phases often consist of acetonitrile or methanol and water with an acid modifier like formic acid or trifluoroacetic acid (TFA).

  • Scale-Up Calculation: Scale the analytical method to the preparative system. This involves adjusting the flow rate and injection volume based on the larger diameter of the preparative column.

  • Loading Study: Perform a loading study to determine the maximum amount of crude material that can be injected without compromising separation quality.

  • Purification Run: Dissolve the material from a previous purification step in the mobile phase and inject it onto the preparative HPLC system.

  • Fraction Collection: Use a fraction collector, often triggered by a UV detector signal, to automatically collect the peak corresponding to the pure product.

  • Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm their purity.

  • Post-Processing: Combine the pure fractions. If the mobile phase is volatile (e.g., acetonitrile/water/formic acid), it can be removed by lyophilization (freeze-drying) or rotary evaporation to yield the final, highly pure compound.

ParameterAnalytical ScalePreparative Scale (Example)
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% TFA)Acetonitrile : Water (0.1% TFA)
Flow Rate 1.0 mL/min~21 mL/min
Injection Volume 10 µL1-2 mL
Loading MicrogramsMilligrams to Grams[15]

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Retrieved from [Link]

  • Nabavi, S. F., et al. (2015). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PMC - NIH. Retrieved from [Link]

  • Intech Analytical Instruments. (n.d.). Preparative HPLC Chromatography. Intech Analytical. Retrieved from [Link]

  • Ardena. (n.d.). Preparative HPLC Purification. Ardena. Retrieved from [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. LookChem. Retrieved from [Link]

  • Westin, J. (n.d.). Column Chromatography - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. The Student Room. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1992). EP0484122A2 - Method for obtaining high-purity cinnamic acid. Google Patents.
  • Larson, T. E., & Weatherford, R. L. (1956). Chromatographic separation and identification of organic acids. Illinois State Water Survey. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Columbia University. Retrieved from [Link]

  • Aslam, F., et al. (2012). Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography - Organic Chemistry. CU Boulder. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester. Retrieved from [Link]

  • Oniga, I., et al. (2012). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. Farmacia. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. Retrieved from [Link]

  • Reddit. (2022). How to know which lab techniques to use for synthesis?. r/OrganicChemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia. Retrieved from [Link]

  • Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. RSC. Retrieved from [Link]

  • Frontiers. (n.d.). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Retrieved from [Link]

  • EPA. (2025). 3-(2,4-Dihydroxyphenyl)prop-2-enoic acid Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROP-2-ENOIC ACID. Ataman Kimya. Retrieved from [Link]

  • Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Retrieved from [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journals. Retrieved from [Link]

  • Milk Composition Database. (n.d.). Showing metabocard for trans-Cinnamic acid (BMDB0000930). MCDB. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-3-(4-methylphenyl)prop-2-enoic Acid. PubChem. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic, weakly acidic compounds.

The molecule 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid presents a classic Biopharmaceutics Classification System (BCS) Class II challenge: it possesses high membrane permeability but suffers from exceptionally poor aqueous solubility. To successfully formulate this active pharmaceutical ingredient (API) without compromising your biological models, we must move beyond trial-and-error and apply rational, thermodynamically driven formulation strategies.

Compound Profiling: The Causality of Insolubility

Before attempting to dissolve the compound, we must understand why it precipitates. The solubility profile of this molecule is dictated by two competing structural features:

  • The 3-Methyl-4-isopropoxyphenyl Tail (Lipophilic): The bulky isopropoxy group and the methyl substitution create a highly non-polar region. This lipophilic tail disrupts the hydrogen-bonding network of water, making dissolution thermodynamically unfavorable.

  • The Prop-2-enoic Acid Moiety (Ionizable): This alpha-beta unsaturated carboxylic acid (a cinnamic acid derivative) has an estimated pKa of approximately 4.37 to 4.44, consistent with structurally related cinnamic acids .

The Mechanistic Insight: In unbuffered water or acidic environments (pH < 4.4), the carboxylic acid remains protonated (unionized), leaving the entire molecule highly hydrophobic. By adjusting the vehicle pH above 6.0, we force the deprotonation of the acid, forming a more polar carboxylate anion. However, due to the extreme lipophilicity of the isopropoxy tail, pH adjustment alone is rarely sufficient to prevent micelle formation or precipitation at high concentrations. We must employ a dual-mechanism approach: pH adjustment combined with host-guest complexation or co-solvents.

Formulation Decision Workflow

Workflow Start API Solubility Troubleshooting 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Assays (Animal Dosing) Start->InVivo DMSO Prepare 10 mM DMSO Stock InVitro->DMSO Route Determine Dosing Route InVivo->Route Dilute Dilute in Media (Max 0.1% DMSO) DMSO->Dilute Precip Precipitation? Dilute->Precip AddBSA Add 0.1-1% BSA as Carrier Precip->AddBSA Yes Success1 Proceed to Assay Precip->Success1 No AddBSA->Success1 pH Adjust pH to 7.4 (Deprotonate prop-2-enoic acid) Route->pH CD Add 20% HP-β-CD (Encapsulate isopropoxy tail) pH->CD Success2 Clear Formulation Proceed to Dosing CD->Success2

Workflow for overcoming solubility issues based on assay type.

Frequently Asked Questions (FAQs)

Part A: In Vitro Assays (Cell Culture & Biochemical)

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into DMEM. What is happening? A1: You are experiencing a phenomenon known as "solvent crash." When the DMSO stock is introduced to the aqueous media, the DMSO rapidly diffuses into the bulk water. The highly lipophilic API, now stripped of its solvent shell, aggregates to minimize contact with water. To prevent this, you must alter the thermodynamics of the receiving media. Pre-warming the media to 37°C and supplementing it with 0.1% to 1.0% Bovine Serum Albumin (BSA) provides hydrophobic binding pockets that act as a "sink" for the lipophilic isopropoxyphenyl tail, keeping the molecule in solution.

Q2: Can I just increase the DMSO concentration to 2% to keep it soluble in my cell assay? A2: No. This compromises the scientific integrity of your assay. While 2% DMSO will keep the compound soluble, DMSO concentrations above 0.1% to 0.5% are known to be highly cytotoxic. High DMSO levels induce caspase-3 cleavage, alter DNA methylation profiles, and trigger apoptosis in many cell lines . Always cap your final DMSO concentration at 0.1% (v/v) and use a vehicle-only control to self-validate that observed biological effects are drug-driven, not solvent-driven.

Part B: In Vivo Formulation (Animal Dosing)

Q3: I need to dose at 10 mg/kg IV in mice, but the compound won't dissolve in saline. How do I formulate this safely? A3: For in vivo dosing, we cannot rely on high concentrations of DMSO or BSA. Instead, we exploit the molecule's pKa and its molecular geometry using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is an FDA-approved, ring-shaped oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity . By adjusting the vehicle to pH 7.4, we ionize the prop-2-enoic acid. Simultaneously, the HP-β-CD cavity encapsulates the non-polar isopropoxyphenyl tail.

Mechanism Drug Drug Complex Inclusion Complex (Soluble) Tail encapsulated in cavity Carboxylate anion exposed Drug->Complex Hydrophobic Interaction CD HP-β-CD + pH 7.4 Buffer Hydrophobic Cavity Ionized Environment CD->Complex Host-Guest Encapsulation

Thermodynamic mechanism of HP-β-CD inclusion and pH-driven solubilization.

Quantitative Formulation Guidelines

Use the following table to select the appropriate excipient strategy based on your target concentration and assay type.

Formulation StrategyExcipient/CarrierMax Recommended ConcentrationExpected Solubility GainPrimary Application
Cosolvent Dilution DMSO0.1% (v/v)Low (<10 µM)In vitro cell culture
Protein Binding Bovine Serum Albumin (BSA)0.1% - 1.0% (w/v)Moderate (10 - 50 µM)In vitro biochemical assays
pH Adjustment NaOH / Phosphate Buffer50 mM Buffer (pH 7.4)Moderate (~100 µM)In vitro / In vivo IV
Inclusion Complex HP-β-CD10% - 20% (w/v)High (>5 mg/mL)In vivo PO/IV/IP dosing

Step-by-Step Experimental Protocols

To ensure a self-validating and reproducible system, follow these methodologies precisely.

Protocol A: Preparation of a 10 µM In Vitro Cell Culture Assay (DMSO/BSA Method)

Causality: This protocol prevents localized solvent crash by utilizing temperature and carrier proteins prior to API introduction.

  • Master Stock: Weigh the appropriate mass of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear. Store aliquots at -20°C.

  • Media Preparation: Prepare your assay media (e.g., DMEM or RPMI) supplemented with 0.1% (w/v) fatty-acid-free BSA.

  • Thermal Equilibration: Warm the BSA-supplemented media to 37°C in a water bath. Do not add the API to cold media.

  • Dilution: Slowly add 1.0 µL of the 10 mM DMSO stock per 1.0 mL of warmed media. Critical step: Add the DMSO stock dropwise while vortexing the media continuously. This rapid mixing prevents the local concentration of water from stripping the DMSO shell too quickly.

  • Validation: Observe under a microscope at 10x magnification to ensure no micro-crystals have formed. The final concentration is 10 µM API with a safe 0.1% DMSO concentration.

Protocol B: Preparation of a 5 mg/mL In Vivo Dosing Formulation (HP-β-CD Method)

Causality: This protocol forces the ionization of the carboxylic acid while simultaneously hiding the lipophilic tail inside a cyclodextrin cavity.

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 800 µL of sterile Phosphate-Buffered Saline (PBS) to create a 20% (w/v) solution.

  • API Addition: Weigh 5.0 mg of the API and add it to the HP-β-CD solution. At this stage, the suspension will be cloudy because the native pH of the API will drive the solution acidic, keeping the prop-2-enoic acid unionized.

  • pH Adjustment: Place the vial in a sonicating water bath. While sonicating, add 0.1 M NaOH dropwise (typically 10-20 µL is required). Monitor the pH using micro-pH paper or a micro-probe.

  • Complexation: As the pH approaches 7.2 - 7.4, the solution will rapidly clarify. The carboxylate anion forms, and the isopropoxyphenyl tail is driven into the HP-β-CD cavity by the hydrophobic effect.

  • Finalization: QS (quantum satis) the volume to exactly 1.0 mL with PBS. Filter sterilize the clear solution through a 0.22 µm PTFE syringe filter prior to animal administration.

References

  • Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega. Available at:[Link][1]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences (MDPI). Available at:[Link][2]

  • Background review for cyclodextrins used as excipients. European Medicines Agency (EMA). Available at:[Link][3]

Sources

troubleshooting crystallization defects in 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This technical guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid .

Because this molecule is a substituted cinnamic acid featuring a bulky, flexible 4-isopropoxy group and an asymmetric 3-methyl group, it is highly susceptible to complex crystallization defects. This guide provides field-proven troubleshooting workflows, focusing on the thermodynamic and kinetic causality behind Liquid-Liquid Phase Separation (LLPS), polymorphic instability, and crystal lattice defects.

Diagnostic Workflow for Crystallization Defects

Before adjusting your process parameters, use the logical workflow below to classify the specific defect occurring in your crystallizer.

DiagnosticWorkflow Start Observe Crystallization Outcome Check1 Is a second liquid phase present? Start->Check1 OilingOut Defect: Oiling Out (LLPS) Check1->OilingOut Yes Check2 Are crystals opaque or aggregated? Check1->Check2 No Inclusion Defect: Solvent Inclusion / Twinning Check2->Inclusion Yes Check3 Unexpected melting point or XRPD pattern? Check2->Check3 No Polymorph Defect: Unwanted Polymorph Check3->Polymorph Yes Success Optimal Crystal Habit Check3->Success No

Diagnostic workflow for identifying primary crystallization defects.

Module A: Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my compound form a milky emulsion or a sticky oil instead of crystals upon cooling? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when a supersaturated solution crosses the binodal curve into a miscibility gap before it can cross the metastable zone limit for solid nucleation[1].

For 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid, the bulky isopropoxy group creates significant steric hindrance. Solute molecules in the product-rich oiling out droplets can arrange themselves randomly and show much higher mobility than in a rigid crystal lattice[2]. Because the integration of these flexible molecules into an ordered lattice is kinetically hindered, the system bypasses crystallization and separates into a solute-rich oil phase and a solvent-rich phase[2][3]. These oil droplets act as a highly effective solvent for impurities, ultimately solidifying into an impure, amorphous gum[2][4].

Quantitative Data: LLPS vs. Controlled Crystallization Parameters

ParameterLLPS (Oiling Out) RegimeOptimal Crystallization Regime
Cooling Rate > 0.5 °C/min0.1 - 0.2 °C/min
Supersaturation (σ) High (Rapid generation)Low to Moderate (Controlled)
Seeding Strategy Unseeded / Spontaneous1-5% wt/wt at low supersaturation
Impurity Rejection Poor (Droplets trap impurities)Excellent (Lattice exclusion)
Protocol: Resolving Oiling Out via Controlled Seeding

To bypass the miscibility gap, you must force the system to consume supersaturation via crystal growth rather than droplet formation.

  • Solvent Modification: Shift from a purely non-polar antisolvent (which promotes LLPS) to a binary mixture (e.g., Ethyl Acetate/Heptane) to alter the thermodynamic activity coefficient and shrink the miscibility gap.

  • Complete Dissolution: Dissolve the crude compound completely at 5°C above its saturation temperature ( Tsat​ ).

  • Controlled Cooling: Cool the solution strictly at 0.1 °C/min to a temperature 2-3°C below Tsat​ . You must stay well above the oiling-out boundary.

  • Seeding: Introduce 1-5% (wt/wt) of high-purity, milled seed crystals of the desired polymorph.

  • Desupersaturation Hold (Aging): Hold the temperature constant for 1 to 2 hours. This provides the activation energy and surface area for the isopropoxy groups to correctly orient and integrate into the lattice, depleting supersaturation safely.

  • Final Isolation: Resume cooling at 0.1 °C/min to the final isolation temperature, then filter and wash.

LLPS_Strategy S1 Determine Metastable Zone Width (MSZW) S2 Cool to 2-3°C below solubility curve S1->S2 S3 Add 1-5% wt/wt Seed Crystals S2->S3 S4 Hold for 1-2 hours (Desupersaturation) S3->S4 S5 Controlled Cooling (0.1°C/min) S4->S5 S6 Isolate Pure Crystals S5->S6

Step-by-step seeding and cooling strategy to bypass liquid-liquid phase separation.

Module B: Polymorphism & Phase Transitions

Q: My isolated batches show varying melting points and different solid-state photoreactivity. What is causing this? A: Cinnamic acid derivatives are classical examples of molecules exhibiting extensive polymorphism. They are famously categorized into α, β, and γ forms based on their crystal packing and topochemical [2+2] photodimerization reactivity[5][6].

The presence of the 3-methyl and 4-isopropoxy groups creates multiple low-energy conformational states. If crystallization kinetics are too fast, Ostwald's Rule of Stages dictates that a kinetically favored, metastable polymorph will precipitate first. Over time, or under thermal stress, this metastable form can undergo a solid-state phase transition to the thermodynamically stable form[6].

Protocol: Heteroseeding for Polymorph Control

If the thermodynamically stable polymorph is difficult to nucleate spontaneously, a heteroseeding strategy is required to force the correct hydrogen-bonded dimer motif[7].

  • Structural Analogue Selection: Select a structurally similar, stable analogue (e.g., 4-isopropoxycinnamic acid or 3-fluoro-trans-cinnamic acid) that is known to form the desired β-type or α-type structure[6][7].

  • Solution Preparation: Prepare a saturated solution of your target 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid.

  • Epitaxial Nucleation: Introduce the heteroseed at the upper edge of the metastable zone. The structural similarity provides an epitaxial template, lowering the activation energy barrier for the target molecule to adopt the specific polymorphic lattice[7].

  • Verification: Filter the resulting crystals. You must use X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the polymorphic form matches the target lattice.

Module C: Twinning and Solvent Inclusions

Q: The crystals appear large but are highly opaque, and NMR shows residual solvent that vacuum drying cannot remove. How do I fix this? A: Opaque crystals with trapped solvent indicate macroscopic solvent inclusions, which are almost always accompanied by crystal twinning. Twinning occurs when two adjacent crystals share lattice points symmetrically, triggered by high supersaturation driving rapid, disordered 2D nucleation on the growing crystal face[8].

Because the 4-isopropoxy group is bulky, if the crystal growth rate exceeds the rate at which the molecule can correctly orient its tail, the lattice grows around the solvent molecules, creating liquid-filled cavities[9][10].

Protocol: Temperature Cycling (Ostwald Ripening)

To heal twinned boundaries and eliminate solvent inclusions, you must implement a thermodynamic annealing process known as temperature cycling.

  • Primary Crystallization: Allow the initial cooling crystallization to occur until the bulk of the mass has precipitated (even if flawed).

  • Heating Cycle (Dissolution): Heat the slurry to dissolve approximately 20-30% of the crystalline mass (typically requiring a temperature increase of 5-10°C). High-energy defect sites, twinned boundaries, and fine particles will dissolve preferentially due to their higher thermodynamic instability.

  • Cooling Cycle (Growth): Cool the slurry back to the isolation temperature very slowly (0.1 °C/min). The dissolved solute will deposit onto the remaining, perfect crystal faces, effectively "healing" the lattice.

  • Repetition: Repeat this heating/cooling cycle 2 to 3 times. This self-validating system ensures that kinetic defects are continuously erased, yielding highly crystalline, transparent, and solvent-free particles.

References

  • Photoreactivity and polymorphism of cinnamic acid revisited IUCr Journals URL:[Link]

  • Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases ACS Publications URL:[Link]

  • A Workplan for Using Heteroseeded Crystallizations to Produce New Polymorphs, as Illustrated by a Study of Cinnamic Acids ACS Publications URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound ACS Publications URL:[Link]

  • Oiling Out in Crystallization Mettler Toledo URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application ACS Publications URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI URL:[Link]

  • Influences of Crystal Anisotropy in Pharmaceutical Process Development PMC (PubMed Central) URL:[Link]

  • Crystal twinning Wikipedia URL:[Link]

  • The influence of impurities and solvents on crystallization ResearchGate URL:[Link]

Sources

Validation & Comparative

validation of analytical methods for 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of Analytical Methods for 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic Acid

Introduction: Beyond Compliance, Towards Scientific Excellence

In the landscape of pharmaceutical development, the validation of an analytical procedure is the bedrock upon which product quality, safety, and efficacy are built. It is the documented evidence that a method is fit for its intended purpose.[1][2][3] For a molecule like 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid, a cinnamic acid derivative with potential therapeutic applications, robust analytical methods are non-negotiable for characterizing the drug substance and ensuring the quality of the final drug product.

This guide moves beyond a simple checklist approach to validation. We will explore the scientific rationale behind the validation parameters, grounded in the modern lifecycle approach championed by the International Council for Harmonisation (ICH) in its Q14 (Analytical Procedure Development) and revised Q2(R2) (Validation of Analytical Procedures) guidelines.[3][4][5][6][7] This contemporary framework views method development and validation not as isolated events, but as a continuous, integrated process.[3][5] Our objective is to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for validating methods for this specific active pharmaceutical ingredient (API).

Method Selection: Choosing the Right Analytical Tool

The structure of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid—containing a chromophore (the phenylprop-2-enoic acid moiety), moderate polarity, and a molecular weight suitable for reversed-phase chromatography—makes High-Performance Liquid Chromatography (HPLC) with UV detection the primary technique of choice. It offers a superb balance of specificity, sensitivity, and cost-effectiveness for both assay (quantification of the API) and the determination of related substances (impurities and degradants).

As an orthogonal method, particularly for impurity identification or when higher sensitivity is required, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) would be the logical alternative.[8] While UPLC-MS/MS provides unparalleled specificity and lower detection limits, its complexity and cost often reserve it for confirmatory analyses or challenging matrices. This guide will focus on the comprehensive validation of a stability-indicating HPLC-UV method, as it represents the most common and critical analytical procedure for this type of molecule in a quality control environment.

The Validation Workflow: A Lifecycle Approach

The validation process should not be a mere final verification. Instead, it is the culmination of a well-understood development process, guided by an Analytical Target Profile (ATP).[3][5] The ATP prospectively defines the method's purpose and its required performance characteristics, ensuring it is truly fit-for-purpose.

G cluster_0 Phase 1: Development & Strategy cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Lifecycle Management ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (QbD) ATP->MethodDev Defines Goals RiskAssess Risk Assessment (ICH Q9) MethodDev->RiskAssess Informs Risks Protocol Write Validation Protocol RiskAssess->Protocol Defines Scope Experiments Execute Validation Experiments Protocol->Experiments DataAnalysis Analyze Data vs. Acceptance Criteria Experiments->DataAnalysis Report Generate Validation Report DataAnalysis->Report Transfer Method Transfer (if needed) Report->Transfer Monitoring Continuous Monitoring & Change Control (ICH Q12) Transfer->Monitoring Monitoring->ATP Re-evaluation

Caption: Analytical Method Validation Lifecycle Workflow.

Core Validation Parameters for an HPLC-UV Method

The following sections detail the validation parameters as prescribed by ICH Q2(R2) and provide comparative data and experimental protocols tailored for 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid.[2][6][9]

Specificity and Stability-Indicating Properties

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11] For a stability-indicating method, this is paramount. The method must be able to separate the main API peak from any degradation products formed under stress conditions, proving that a decrease in the API peak is due to degradation and not analytical interference.[1][12]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a stock solution of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid at approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.[13][14]

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to ~0.1 mg/mL.[13][14]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to ~0.1 mg/mL.[14][15]

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Prepare a solution at ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B conditions). Prepare a solution at ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. Use a photodiode array (PDA) detector to evaluate peak purity for the main analyte peak in all conditions.

G cluster_0 Stress Conditions cluster_1 HPLC Analysis Acid Acid (HCl, 60°C) API API Solution (Unstressed) Base Base (NaOH, RT) Oxidation Oxidation (3% H₂O₂) Thermal Thermal (80°C) Photo Photolytic (ICH Q1B) Result Main Peak (API) Degradant 1 Degradant 2 Degradant 3 API->Result Demonstrates Resolution

Caption: Specificity via Forced Degradation.

Acceptance Criteria & Expected Results:

  • The method should demonstrate adequate resolution (>2.0) between the main peak and all degradation product peaks.

  • The main API peak should pass peak purity analysis in all stressed samples, indicating no co-eluting impurities.

  • Significant degradation (typically 5-20%) should be observed in at least some of the stress conditions to prove the method's stability-indicating nature.[14]

Linearity & Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response (e.g., peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[16][17] This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of the API reference standard at 0.25 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels. For an assay method, this typically covers 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL). For an impurity method, the range would be from the Limit of Quantitation (LOQ) to 120% of the specification limit.[12]

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

Data Comparison: Assay vs. Impurity Method

ParameterAssay MethodImpurity MethodAcceptance Criteria
Range 80 - 120 µg/mL (80-120%)LOQ - 1.2 µg/mL (LOQ-120% of 0.1% limit)Appropriate for intended use[1]
Correlation Coefficient (R²) 0.99950.9992≥ 0.999
Y-Intercept (% of Response at 100%) 0.8%4.5%Should be insignificant
Residual Sum of Squares 1.25e+48.98e+3Visually inspect plot for fit
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed via recovery studies on a sample matrix, ensuring that excipients or other components do not interfere with the quantification of the analyte.[5][10]

Experimental Protocol (Spiked Placebo):

  • Prepare a placebo blend (containing all formulation excipients without the API).

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration), in triplicate for each level (total of 9 preparations).

  • Prepare and analyze the samples according to the proposed method.

  • Calculate the percentage recovery for each preparation.

Comparative Data: HPLC-UV vs. UPLC-MS/MS

Concentration LevelHPLC-UV Mean Recovery (%)UPLC-MS/MS Mean Recovery (%)Acceptance Criteria
80% (80 µg/mL) 99.2%100.1%98.0 - 102.0%
100% (100 µg/mL) 100.5%99.8%98.0 - 102.0%
120% (120 µg/mL) 99.8%100.3%98.0 - 102.0%
Overall Mean Recovery 99.8% 100.1% 98.0 - 102.0%

Note: While both methods show excellent accuracy, UPLC-MS/MS can provide more confidence in complex matrices due to its higher selectivity.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Prepare and analyze six independent test samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

  • Calculate the Relative Standard Deviation (RSD) for each set of six results and for all twelve results combined.

Data Comparison Table

Precision LevelParameterResult (%RSD)Acceptance Criteria (%RSD)
Repeatability Assay (n=6)0.45%≤ 1.0%
Impurity at LOQ (n=6)4.8%≤ 10.0%
Intermediate Precision Assay (n=12 total)0.68%≤ 2.0%
Impurity at LOQ (n=12 total)6.2%≤ 15.0%
Detection & Quantitation Limits (LOD & LOQ)

Causality:

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][17] This is a critical parameter for impurity methods.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be done by injecting a series of dilute solutions and using the instrument software to calculate the S/N ratio.

  • To verify the LOQ, inject at least six preparations at the determined LOQ concentration and confirm that the precision (%RSD) and accuracy meet the predefined acceptance criteria.

Data Comparison: HPLC-UV vs. UPLC-MS/MS

ParameterHPLC-UVUPLC-MS/MSJustification
LOD 0.03 µg/mL (0.03%)0.005 µg/mL (0.005%)MS detection is inherently more sensitive.
LOQ 0.10 µg/mL (0.10%)0.015 µg/mL (0.015%)Sufficient for standard impurity quantification.
Precision at LOQ (%RSD) 4.8%5.5%Both are well within the typical ≤10% criterion.
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage. Robustness is typically evaluated during method development, but key parameters are often confirmed during validation.[11]

Experimental Protocol:

  • Prepare a system suitability solution and a test sample.

  • Analyze the samples while making small, deliberate changes to the method parameters, one at a time.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the assay result.

Data Comparison Table

Parameter VariedVariationImpact on Resolution (API & Closest Impurity)Impact on Assay (%)Acceptance Criteria
Flow Rate ± 10% (0.9 & 1.1 mL/min)> 2.0± 0.8%Resolution > 2.0; Assay Δ < 2.0%
Column Temperature ± 5°C (35°C & 45°C)> 2.0± 0.5%Resolution > 2.0; Assay Δ < 2.0%
Mobile Phase pH ± 0.2 units> 2.0± 1.2%Resolution > 2.0; Assay Δ < 2.0%
Mobile Phase % Organic ± 2%> 2.0± 1.5%Resolution > 2.0; Assay Δ < 2.0%

Conclusion

The validation of an analytical method for 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is a systematic process that provides a high degree of assurance that the method is suitable for its intended purpose. By adopting the modern lifecycle approach and rigorously evaluating parameters from specificity to robustness, researchers can develop and validate methods that are not only compliant with global regulatory expectations[1][9][18] but are also scientifically sound and reliable for routine use. The primary choice of a stability-indicating HPLC-UV method offers a robust and practical solution, while techniques like UPLC-MS/MS provide a powerful alternative for more demanding analytical challenges. This comprehensive approach ensures the consistent quality and safety of the drug substance throughout its development lifecycle.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. (2024). U.S.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group.
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.). Pharmaguideline.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026). IntuitionLabs.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024). European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager.
  • validation of analytical procedures q2(r2) - ICH. (2023).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. (2024). ECA Academy.
  • Quality guidelines: specifications, analytical procedures and analytical validation - EMA. (2023). European Medicines Agency.
  • Cinnamic Acid Analysis Service - Creative Proteomics. (n.d.).
  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. (2022). American Journal of Biomedical Science & Research.
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. (n.d.). Longdom Publishing.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.). RJPT.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.). International Journal of Scientific Development and Research.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.

Sources

A Researcher's Guide to the Preclinical Evaluation of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic Acid: A Predictive and Methodological Comparison

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro and in vivo efficacy evaluation of the novel compound, 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid. As a member of the arylpropionic acid derivatives, this molecule holds potential for significant biological activity, particularly in the realms of anti-inflammatory and anticancer applications. This document outlines a predictive approach, grounded in the known activities of structurally similar compounds, and provides detailed experimental protocols to rigorously assess its therapeutic promise.

Introduction and Rationale

Arylpropionic acid derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[1] The structural motif of an aromatic ring linked to a propionic acid moiety is a key pharmacophore in many commercially successful drugs. The specific substitutions on the phenyl ring of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid—a methyl group at the 3-position and an isopropoxy group at the 4-position—suggest a deliberate design to modulate its lipophilicity and electronic properties, which in turn could influence its interaction with biological targets.

Given the lack of published data on this specific molecule, this guide serves as a predictive roadmap for its preclinical development. We will first propose a viable synthetic route, followed by a detailed plan for its comprehensive in vitro and in vivo evaluation.

Proposed Synthesis

A plausible and efficient method for the synthesis of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is the Knoevenagel condensation. This well-established reaction involves the condensation of an aldehyde or ketone with an active methylene compound, in this case, malonic acid.

Proposed Synthetic Pathway:

Synthesis_Pathway A 3-Methyl-4-(propan-2-yloxy)benzaldehyde D 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid A->D Knoevenagel Condensation B Malonic Acid B->D C Pyridine/Piperidine C->D Catalyst Screening_Cascade cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Anti-inflammatory Assays (e.g., Protein Denaturation Inhibition) C Acute Anti-inflammatory Model (Carrageenan-induced Paw Edema) A->C Promising anti-inflammatory activity B Anticancer Cell Viability Assays (e.g., MTT on NCI-60 Panel) D Xenograft Tumor Models (e.g., in immunodeficient mice) B->D Significant cytotoxicity in cancer cells Xenograft_Workflow A Implantation of human tumor cells into mice B Tumor growth to palpable size A->B C Randomization of mice into groups B->C D Treatment with test compound or vehicle C->D E Monitoring of tumor volume and body weight D->E F End of study: Tumor excision and analysis E->F

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.